
4-Cyanophenyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl sulfamate: is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 4-cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, 4-cyanophenyl ester typically involves the reaction of sulfamic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of sulfamic acid, 4-cyanophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: 4-Cyanophenyl sulfamate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of sulfamic acid and 4-cyanophenol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Hydrolysis: Sulfamic acid and 4-cyanophenol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Cyanophenyl sulfamate is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of esterification reactions and mechanisms .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, sulfamic acid, 4-cyanophenyl ester is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of sulfamic acid, 4-cyanophenyl ester involves its interaction with nucleophiles. In hydrolysis reactions, water acts as a nucleophile, attacking the ester bond and leading to the formation of sulfamic acid and 4-cyanophenol. In substitution reactions, other nucleophiles replace the ester group, resulting in the formation of substituted products .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C7H6N2O3S |
|---|---|
Peso molecular |
198.20 g/mol |
Nombre IUPAC |
(4-cyanophenyl) sulfamate |
InChI |
InChI=1S/C7H6N2O3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11) |
Clave InChI |
KYMGZNSEGRJUFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
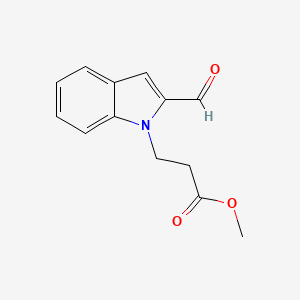
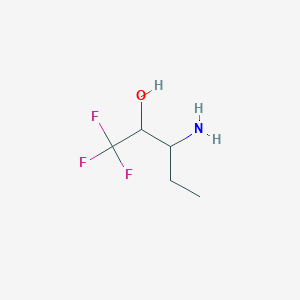
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
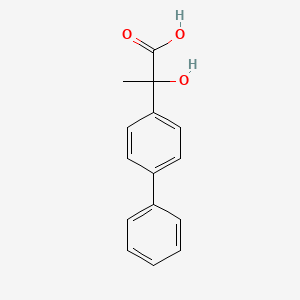
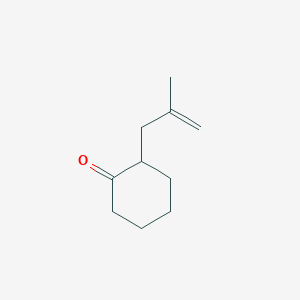

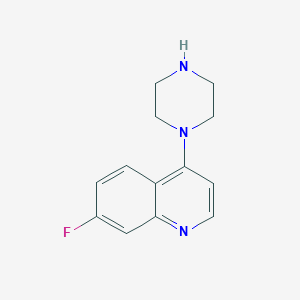
![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)
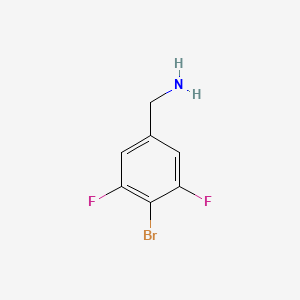
![4-[(E)-2-Phenylethenyl]benzaldehyde](/img/structure/B8774842.png)
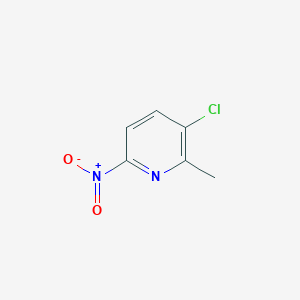
![N-Isopropylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8774856.png)
